molecular formula C10H10BrN B8631271 7-Bromo-1-ethyl-1H-indole CAS No. 280752-69-4

7-Bromo-1-ethyl-1H-indole

Cat. No. B8631271
M. Wt: 224.10 g/mol
InChI Key: TYLLWHJIGBJGSD-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

To a 60% dispersion of sodium hydride in mineral oil (0.80 g, 21 mmol), suspended in DMF (50 mL), was added 7-bromoindole (2.0 g, 10 mmol) in DMF (15 mL) followed by a solution of iodoethane (1.64 mL, 26.3 mmol). After 20 minutes, the mixture was quenched with saturated NaHCO3, and poured into EtOAc. The organic layer which was separated, washed with saturated NaHCO3, dried (MgSO4) and concentrated to afford 1-ethyl-7-bromoindole as a brown oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.64 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[CH:9]2.I[CH2:14][CH3:15]>CN(C=O)C>[CH2:14]([N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[CH:5][C:4]=2[Br:3])[CH:9]=[CH:10]1)[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
oil
Quantity
0.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CNC12
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.64 mL
Type
reactant
Smiles
ICC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated NaHCO3
ADDITION
Type
ADDITION
Details
poured into EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer which was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)N1C=CC2=CC=CC(=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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